
2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid
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Overview
Description
CGS-26393 is a small molecule drug known for its role as an endothelin-converting enzyme inhibitor and enkephalinase inhibitor. It has been studied primarily for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-26393 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of CGS-26393 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The tetrazole group (1H-tetrazol-5-yl) is central to the compound’s reactivity. Key reactions include:
Cycloaddition Reactions
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The tetrazole moiety participates in 1,3-dipolar cycloaddition with alkenes under mild conditions (e.g., aqueous methanol), forming fluorescent pyrazoline derivatives .
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Example reaction with styrene:
Tetrazole+StyreneMeOH 25 CPyrazoline Fluorophore 0 22This reaction is utilized in bioorthogonal labeling due to its fluorogenic properties .
Protonation and Stability
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In acidic media, the tetrazole nitrogen undergoes protonation, affecting its electronic properties. At pH < 4, protonation reduces fluorescence quantum yield by ~75% .
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Thermal decomposition of tetrazole derivatives (e.g., 5-benzhydryl-1H-tetrazole) occurs rapidly above 220°C in flow reactors, yielding diphenylmethane via C–N bond cleavage .
Phosphonic Acid Functional Group Reactions
The phosphonic acid group (-PO₃H₂) enables diverse transformations:
Esterification
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Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form phosphonate esters.
C H N O P+CH OHH C H N O P OCH
Example:
Coordination Chemistry
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Acts as a bidentate ligand for metal ions (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, forming stable complexes .
Biphenyl Group Reactivity
The biphenyl moiety influences hydrophobic interactions but exhibits limited direct reactivity. Notable exceptions include:
Electrophilic Substitution
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Halogenation at the para position of the biphenyl ring occurs under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) .
Oxidative Coupling
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In the presence of Pd catalysts, cross-coupling reactions with aryl halides form extended conjugated systems .
Degradation
Scientific Research Applications
CGS-26393 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of endothelin-converting enzymes and enkephalinases in biological systems.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
CGS-26393 exerts its effects by inhibiting endothelin-converting enzyme 1 and enkephalinase. These enzymes are involved in the conversion of inactive precursors into active peptides that regulate vascular tone and blood pressure. By inhibiting these enzymes, CGS-26393 reduces the production of vasoactive peptides, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
CGS-26303: Another endothelin-converting enzyme inhibitor with similar properties.
Phosphoramidon: A well-known inhibitor of endothelin-converting enzyme and neutral endopeptidase.
Uniqueness
CGS-26393 is unique due to its dual inhibitory action on both endothelin-converting enzyme and enkephalinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes .
Biological Activity
2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid (CAS Number: 154116-34-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizes findings from various studies, and presents relevant data tables and case studies.
The compound has the following chemical properties:
- Molecular Formula : C28H26N5O3P
- Molecular Weight : 511.522 g/mol
- Structure : The compound features a biphenyl group, a tetrazole moiety, and a phosphonic acid functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The tetrazole group acts as an isostere of carboxylic acids, enhancing metabolic stability and absorption compared to traditional carboxylic acids . This modification can influence receptor binding and enzyme inhibition.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antihypertensive Activity : Similar compounds have been shown to act as angiotensin II receptor antagonists, suggesting potential use in managing hypertension.
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter systems.
Study 1: Antihypertensive Efficacy
A study evaluated the antihypertensive effects of derivatives of tetrazole-containing phosphonic acids. Results indicated significant blood pressure reduction in hypertensive animal models, attributed to the inhibition of angiotensin II receptors .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of tetrazole derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve cognitive function in treated models .
Comparative Analysis of Biological Activities
Compound Name | Molecular Weight | Activity Type | Key Findings |
---|---|---|---|
This compound | 511.522 g/mol | Antihypertensive | Significant reduction in blood pressure in models |
Similar Tetrazole Derivative | Varies | Neuroprotective | Reduced oxidative stress and improved cognition |
Properties
CAS No. |
154116-34-4 |
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Molecular Formula |
C28H26N5O3P |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(1S)-N-(diphenoxyphosphorylmethyl)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C28H26N5O3P/c34-37(35-25-12-6-2-7-13-25,36-26-14-8-3-9-15-26)21-29-27(28-30-32-33-31-28)20-22-16-18-24(19-17-22)23-10-4-1-5-11-23/h1-19,27,29H,20-21H2,(H,30,31,32,33)/t27-/m0/s1 |
InChI Key |
AHIFMZUYRNPRJK-MHZLTWQESA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Key on ui other cas no. |
154116-34-4 |
Synonyms |
2-biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid CGS 26393 CGS-26393 |
Origin of Product |
United States |
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